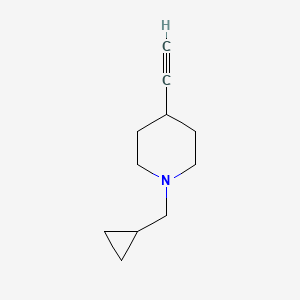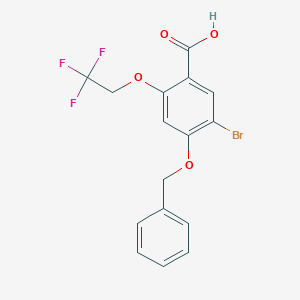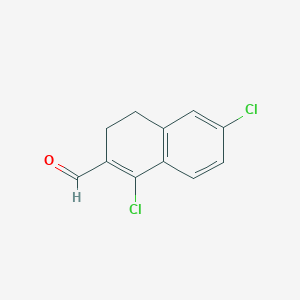
1-Cyclopropylmethyl-4-ethynylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylmethyl-4-ethynylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity. The unique structure of this compound, which includes a cyclopropylmethyl group and an ethynyl group attached to the piperidine ring, makes it an interesting subject for research and application in various fields.
Méthodes De Préparation
The synthesis of 1-Cyclopropylmethyl-4-ethynylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with cyclopropylmethyl bromide in the presence of a base to form 1-cyclopropylmethyl-4-piperidone. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynyl halide to yield the final product .
Industrial production methods typically involve optimizing these reactions for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
Analyse Des Réactions Chimiques
1-Cyclopropylmethyl-4-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride to convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and mild oxidizing or reducing agents to control the extent of the reaction .
Applications De Recherche Scientifique
1-Cyclopropylmethyl-4-ethynylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a modulator of neurotransmitter systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Cyclopropylmethyl-4-ethynylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Cyclopropylmethyl-4-ethynylpiperidine can be compared with other piperidine derivatives, such as:
1-Cyclopropylmethyl-4-phenylpiperidine: This compound has a phenyl group instead of an ethynyl group, which affects its chemical reactivity and biological activity.
1-Cyclopropylmethyl-4-methylpiperidine: The presence of a methyl group instead of an ethynyl group results in different physical and chemical properties.
1-Cyclopropylmethyl-4-ethynylpyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, leading to differences in ring strain and reactivity .
The uniqueness of this compound lies in its combination of a cyclopropylmethyl group and an ethynyl group, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-ethynylpiperidine |
InChI |
InChI=1S/C11H17N/c1-2-10-5-7-12(8-6-10)9-11-3-4-11/h1,10-11H,3-9H2 |
Clé InChI |
GGLCTQPDKKWELQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCN(CC1)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)


